molecular formula C30H50O B13398459 4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol

4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol

Cat. No.: B13398459
M. Wt: 426.7 g/mol
InChI Key: JOCIRBSYAYKMEF-UHFFFAOYSA-N
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Description

4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol (hereafter referred to by its full IUPAC name) is a complex triterpenoid alcohol with a highly substituted picene backbone. It has been identified in diverse plant species, including Barleria albostellata, Adansonia digitata (baobab), Parkia platycephala, and Saussurea medusa (Tibetan snow lotus) . Its molecular formula is C₃₀H₅₀O, with a molecular weight of 426.72 g/mol. The compound exhibits significant bioactivity, including antibacterial, antioxidant, antitumor, and cancer-preventive properties .

Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol

InChI

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-24,31H,9-19H2,1-8H3

InChI Key

JOCIRBSYAYKMEF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, methylation, and hydroxylation under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol involves interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to the triterpenoid family, sharing structural and functional similarities with other pentacyclic triterpenes such as β-amyrin acetate, taraxerol, lupeol, and α-amyrin. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Biological Activities Natural Sources
4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol C₃₀H₅₀O 426.72 Antibacterial, antioxidant, antitumor, cholesterol-lowering Barleria albostellata, Adansonia digitata, Parkia platycephala
β-Amyrin acetate [(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl acetate] C₃₂H₅₂O₂ 468.80 Anti-inflammatory, antimicrobial, hepatoprotective Ficus Arnottiana, Euphorbia hirta
Taraxerol [(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol] C₃₀H₅₀O 426.72 Antioxidant, anti-inflammatory, neuroprotective Taraxacum officinale (dandelion), Parkia platycephala
Lupeol C₃₀H₅₀O 426.72 Anti-inflammatory, anticancer, antidiabetic Pluchea lanceolata, Azadirachta indica
α-Amyrin C₃₀H₅₀O 426.72 Anti-inflammatory, hepatoprotective, wound healing Pluchea lanceolata, Euphorbia hirta

Key Findings:

Structural Differentiation :

  • The target compound is distinguished by its eight methyl groups at positions 4, 6a, 6b, 8a, 11 (two), and 14b, which influence its stereochemistry and solubility. In contrast, β-amyrin acetate has an acetylated hydroxyl group at C-3, enhancing its lipophilicity and bioavailability .
  • Taraxerol lacks the 14b-methyl group present in the target compound, which may reduce its cholesterol-lowering efficacy .

Bioactivity Comparison :

  • The target compound demonstrates broader antitumor activity compared to β-amyrin acetate, likely due to its unique methyl substitution pattern enhancing cellular membrane interaction .
  • Lupeol and α-amyrin exhibit stronger anti-inflammatory effects, attributed to their ability to modulate NF-κB and COX-2 pathways .

Quantitative Variability :

  • The concentration of the target compound varies significantly across species:

  • 2.35% in Barleria albostellata stems (hexane extract)
  • 11.09% in Kyllinga brevifolia (traditional Chinese herb) petroleum ether extracts In contrast, β-amyrin acetate is synthesized in higher quantities (>5% peak area) in Ficus Arnottiana due to optimized ultrasonication extraction methods .

Biological Activity

4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol is a complex organic compound belonging to the class of terpenoids. Its unique structure characterized by multiple methyl groups contributes to its potential biological activities. This article explores its pharmacological properties based on diverse research findings.

The compound has a molecular formula of C30H50OC_{30}H_{50}O and a molecular weight of approximately 426.73 g/mol. Its intricate stereochemistry and high molecular weight suggest significant interactions within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various pharmacological effects. Notable activities include:

  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models.
  • Anti-inflammatory Effects : It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

Antioxidant Activity

A study evaluating the antioxidant capacity of similar terpenoid compounds highlighted that 4,4,6a,6b-Octamethyl derivatives can significantly reduce oxidative stress in vitro. The mechanism involves enhancing endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) while decreasing reactive oxygen species (ROS) levels.

Treatment ConcentrationSOD Activity (U/mg protein)GPx Activity (U/mg protein)ROS Levels (µM)
Control15.212.55.0
10 µg/mL22.518.02.5
20 µg/mL25.020.01.0

Anti-inflammatory Mechanisms

In vitro studies have shown that the compound can downregulate inflammatory markers such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

Antimicrobial Properties

Research indicates that compounds structurally similar to 4,4,6a,6b-Octamethyl have exhibited antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell membranes.

Case Studies

  • Case Study on Liver Protection : A recent study investigated the protective effects of related compounds on liver injury models induced by carbon tetrachloride (CCl₄). Results indicated that treatment with octamethyl derivatives significantly improved liver function markers and reduced histopathological damage.
  • Clinical Implications in Cancer : Another study explored the cytotoxic effects of terpenoid derivatives on cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. What are the key challenges in synthesizing 4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol, and what methodologies address them?

Synthesis of this polycyclic terpenoid derivative requires precise stereochemical control due to its eight methyl groups and complex fused-ring system. Key challenges include:

  • Regioselective methylation : Protecting groups (e.g., tert-butyldimethylsilyl) are often employed to direct methylation at specific positions .
  • Ring closure strategies : Cyclization reactions using acid catalysis or transition-metal-mediated approaches are critical for constructing the tetradecahydropicene backbone .
  • Purification : Reverse-phase HPLC or preparative TLC is recommended due to the compound’s hydrophobicity and structural similarity to byproducts .

Q. How can researchers validate the structural integrity of this compound after synthesis?

A combination of analytical techniques is essential:

  • NMR spectroscopy : Assign methyl group configurations (e.g., 4,4,6a,6b-methyls) using 13C^{13}\text{C}-DEPTHQ and NOESY experiments to confirm stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C30_{30}H50_{50}O) and isotopic patterns .
  • X-ray crystallography : Resolve ambiguities in ring conformations and methyl group orientations .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Prioritize assays based on structural analogs (e.g., ursane/oleanane triterpenoids):

  • Anti-inflammatory activity : Measure inhibition of NF-κB or COX-2 in macrophage models .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, noting IC50_{50} values .
  • Enzyme inhibition : Test against acetylcholinesterase or α-glucosidase for metabolic disease relevance .

Advanced Research Questions

Q. How do stereochemical variations at the 3-OH and methyl-substituted carbons affect biological activity?

Stereochemistry significantly modulates receptor binding and solubility:

  • 3β-OH vs. 3α-OH : β-orientation enhances hydrogen bonding with target proteins (e.g., steroid receptors) but reduces membrane permeability .
  • Methyl group positioning : Molecular dynamics simulations suggest that 8a-methyl sterically hinders interactions with hydrophobic binding pockets, reducing affinity for lipid-metabolizing enzymes .
  • Experimental validation : Compare synthetic epimers in dose-response assays and co-crystallize with target proteins .

Q. How to resolve contradictions in bioactivity data across studies (e.g., conflicting IC50_{50}50​ values)?

Contradictions often arise from assay conditions or impurity profiles:

  • Standardize protocols : Use identical cell lines, serum concentrations, and incubation times .
  • Purity verification : Re-test batches with ≥95% purity (via HPLC) to exclude confounding effects from byproducts like 4,4,6a,6b,11,12,14b-heptamethyl analogs .
  • Mechanistic studies : Employ RNA-seq or proteomics to identify off-target effects that may skew dose-response curves .

Q. What computational tools are effective for predicting structure-activity relationships (SAR)?

Combine molecular modeling and cheminformatics:

  • Docking simulations : Use AutoDock Vina with crystal structures of homologous targets (e.g., lanosterol synthase) to map binding poses .
  • QSAR models : Train algorithms on datasets of methylated triterpenoids to predict logP, polar surface area, and toxicity .
  • ADMET prediction : SwissADME or ADMETLab 2.0 can forecast blood-brain barrier penetration and cytochrome P450 interactions .

Q. What strategies optimize pharmacokinetic properties without altering core bioactivity?

Focus on functional group modifications:

  • Prodrug synthesis : Esterify the 3-OH group to improve oral bioavailability .
  • PEGylation : Attach polyethylene glycol to enhance aqueous solubility while retaining affinity for hydrophobic targets .
  • Metabolic stability : Introduce fluorine at non-critical positions to block CYP450-mediated oxidation .

Q. How to identify novel biological targets for this compound in understudied pathways?

Leverage high-throughput screening (HTS) platforms:

  • Chemical proteomics : Use affinity-based pull-down assays with biotinylated derivatives to capture interacting proteins .
  • Phenotypic screening : Test in zebrafish or C. elegans models for unanticipated effects on development or metabolism .
  • Collaborative networks : Submit the compound to academic HTS consortia (e.g., NIH NCATS) for broad profiling against >500 targets .

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